4-(chloromethyl)aniline;hydrochloride

Description

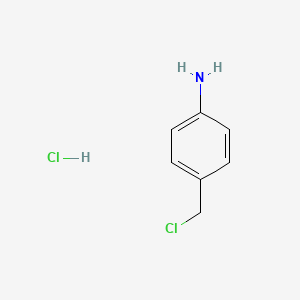

4-(Chloromethyl)aniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₉Cl₂N. It consists of an aniline backbone substituted with a chloromethyl (–CH₂Cl) group at the para position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for controlled reactions .

Properties

IUPAC Name |

4-(chloromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHTFYXAPNCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4-(Chloromethyl)aniline Hydrochloride

Chloromethylation of Aniline Derivatives

The most widely employed strategy involves the chloromethylation of para-substituted anilines. A representative method, adapted from industrial protocols, utilizes formaldehyde and hydrochloric acid under acidic catalysis.

Reaction Mechanism :

- Imine Formation : Aniline reacts with formaldehyde to generate a Schiff base intermediate.

- Chlorination : Hydrochloric acid introduces a chloromethyl group via electrophilic aromatic substitution, facilitated by Brønsted acid catalysts like phosphoric acid.

Example Protocol (Patent CN107473975A):

- Reactants : 2,4-Dibromoaniline (10.0 g), paraformaldehyde (4.0 g).

- Catalysts : Hydrochloric acid (15 mL), 85% phosphoric acid (5 mL).

- Conditions : 25–35°C for 4–6 hours.

- Workup : Extraction with dichloromethane, neutralization with sodium bicarbonate, and drying with anhydrous sodium sulfate.

- Yield : 89.1% (purity: 98.3%).

Direct Chlorination of 4-Methylaniline

An alternative approach involves chlorinating 4-methylaniline using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This method is less common due to byproduct formation but offers scalability for high-volume production.

Reaction Conditions :

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for 4-(Chloromethyl)aniline Hydrochloride Synthesis

Key Observations :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance reaction control and throughput. Key parameters include:

Laboratory-Scale Optimization

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

Applications in Pharmaceutical Synthesis

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, sodium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution: Formation of substituted benzenamine derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced benzenamine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C7H8ClN

- Molecular Weight: 141.598 g/mol

- Density: 1.2 g/cm³

- Boiling Point: 257.6 °C at 760 mmHg

The chloromethyl group in 4-(chloromethyl)aniline;hydrochloride enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is essential for its role as an intermediate in organic synthesis and for modifying biomolecules.

Chemistry

- Synthesis of Organic Compounds: It serves as a precursor for synthesizing various dyes, pharmaceuticals, and agrochemicals due to its ability to undergo electrophilic aromatic substitution reactions.

- Reagent in Chemical Reactions: The compound is used in multiple chemical reactions, including oxidation and reduction processes.

Biology

- Modification of Biomolecules: this compound is employed in labeling biomolecules for detection purposes.

- Enzyme Interaction Studies: It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, influencing metabolic pathways and gene expression related to inflammation and other cellular processes.

Medicine

- Drug Development: The compound is investigated for its potential use in drug formulations as a precursor for active pharmaceutical ingredients.

- Pharmacological Studies: Its ability to inhibit specific enzymes suggests applications in targeting diseases influenced by arylamines.

Industry

- Production of Polymers and Resins: It is utilized in the manufacturing of various industrial chemicals, contributing to the production of polymers and resins.

This compound exhibits significant biological activity through its interactions with key enzymes involved in metabolic pathways. Research indicates that it can modulate cellular signaling pathways affecting cell proliferation and apoptosis.

Case Studies

-

Enzyme Inhibition Studies:

- In vitro studies have shown that the compound can inhibit specific enzymes, affecting metabolic fluxes in cells. These findings suggest potential therapeutic applications in metabolic disorders.

-

Antitumor Activity:

- Studies have demonstrated that derivatives of 4-(chloromethyl)aniline exhibit anticancer properties against various cancer cell lines, indicating its potential as a lead compound for drug development.

-

Inflammatory Response Modulation:

- The compound has been shown to alter gene expression related to inflammatory responses, highlighting its role in potential anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)aniline;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially modifying their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

4-(Trifluoromethyl)aniline Hydrochloride

- Structure : The para position is substituted with a trifluoromethyl (–CF₃) group instead of chloromethyl.

- Reactivity : The strong electron-withdrawing nature of –CF₃ reduces the basicity of the aniline nitrogen compared to 4-(chloromethyl)aniline hydrochloride. This impacts its participation in electrophilic substitution reactions.

- Applications : Used in synthesizing herbicides and fluorinated pharmaceuticals, such as N-(p-trifluoromethylphenyl)phosphoramidic dichloride .

4-Methoxyanilinium Chloride

- Structure : Contains a methoxy (–OCH₃) group at the para position.

- Hydrogen Bonding : Forms intermolecular N–H⋯Cl hydrogen bonds, leading to higher melting points (e.g., 198–200°C) compared to 4-(chloromethyl)aniline hydrochloride.

- Synthesis : Prepared by direct reaction of 4-methoxyaniline with HCl, unlike the nitrone-based synthesis of chloromethyl derivatives .

3-Chloro-4-Methoxyaniline Hydrochloride

- Structure : Chlorine at the meta position and methoxy at the para position.

- Synthesis Yield : Lower yield (38.5%) due to competing hydrolysis pathways during acid treatment of nitrone intermediates .

- Reactivity : The meta-chloro group directs electrophilic substitution to the ortho/para positions, contrasting with the para-chloromethyl group’s steric effects .

Positional Isomers and Functional Group Effects

2-Chloro-4-Methylaniline Hydrochloride

- Structure : Chlorine at the ortho position and methyl at the para position.

- Steric Hindrance : The ortho-chloro group reduces reactivity in nucleophilic substitution compared to para-substituted analogs.

- Applications : Intermediate in agrochemical synthesis, where steric effects are leveraged for selective reactions .

4-Chloro-2-ethylaniline

- Structure : Ethyl group at the para position and chlorine at the ortho position.

- Physical Properties: Higher lipophilicity (density: 1.09 g/cm³) compared to 4-(chloromethyl)aniline hydrochloride, affecting solubility in non-polar solvents .

Halogenated Derivatives and Pharmaceutical Relevance

4-(Aminomethyl)aniline Dihydrochloride

- Structure: Contains an aminomethyl (–CH₂NH₂) group instead of chloromethyl.

- Basicity : The free amine group increases basicity, requiring dihydrochloride salt formation for stabilization.

- Applications : Key intermediate in antitumor agents like neratinib, where the amine group facilitates coupling reactions .

4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride

Comparative Data Table

*Estimated based on analogous hydrochlorides.

Key Research Findings

- Synthetic Efficiency : 4-(Chloromethyl)aniline hydrochloride derivatives often exhibit higher yields (e.g., 38.5–56%) in nitrone-based syntheses compared to ethoxy or methoxy analogs .

- Crystallography : Para-substituted hydrochlorides (e.g., 4-ethoxyanilinium chloride) form stable hydrogen-bonded networks (N–H⋯Cl), influencing their dielectric properties .

- Pharmaceutical Utility: Chloromethyl and aminomethyl derivatives are critical in kinase inhibitor syntheses, with chloromethyl groups serving as leaving groups in coupling reactions .

Biological Activity

4-(Chloromethyl)aniline;hydrochloride is a chemical compound with significant biological activity, particularly in the context of its interactions with enzymes and cellular processes. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.

- Molecular Formula : CHClN

- Molecular Weight : 141.598 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 257.6 °C at 760 mmHg

4-(Chloromethyl)aniline primarily functions through electrophilic aromatic substitution reactions , characteristic of arylamines. The chloromethyl group can participate in nucleophilic substitutions, influencing various biochemical pathways.

Interaction with Enzymes

This compound has been shown to interact with key enzymes:

- Aniline dioxygenase

- Catechol 2,3-dioxygenase

These interactions can alter metabolic pathways and gene expression related to inflammatory responses and other cellular processes.

Cellular Effects

Research indicates that 4-(Chloromethyl)aniline affects:

- Cell Signaling Pathways : Modulating signaling cascades that influence cell proliferation and apoptosis.

- Gene Expression : Altering the expression of genes involved in inflammation and metabolism.

Pharmacological Implications

The compound's ability to modify enzyme activity suggests potential applications in drug design, particularly for targeting diseases influenced by arylamines.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- In vitro studies have demonstrated that 4-(Chloromethyl)aniline can inhibit specific enzymes, thereby affecting metabolic fluxes in cells. These findings highlight its potential as a therapeutic agent in metabolic disorders.

- Antitumor Activity :

- Inflammatory Response Modulation :

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| 4-(Chloromethyl)aniline | Enzyme inhibition, anti-inflammatory | Not specified |

| Derivative A | Anticancer (various cell lines) | ~92.4 |

| Derivative B | Inhibition of cholinesterases | 7.31 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 4-(chloromethyl)aniline hydrochloride in synthetic chemistry?

- Methodological Answer : Use UV/Vis spectroscopy (λmax ~235–288 nm) for preliminary purity assessment . Confirm structural integrity via -NMR to identify aromatic protons and the chloromethyl (-CHCl) group. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can quantify purity ≥98%, as per reference standards . For crystalline solids, X-ray diffraction (XRD) resolves molecular packing, though batch-specific certificates of analysis should be cross-referenced .

Q. What synthetic routes are effective for preparing 4-(chloromethyl)aniline hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : A common route involves Friedel-Crafts alkylation of aniline derivatives using chloromethylating agents (e.g., chloromethyl methyl ether). Optimize parameters like temperature (0–5°C to minimize side reactions), stoichiometry (1:1.2 molar ratio of aniline to chloromethylating agent), and acid catalysis (HCl gas). Post-synthesis, precipitate the hydrochloride salt using anhydrous ether and dry under vacuum . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers handle and store 4-(chloromethyl)aniline hydrochloride to ensure stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group. Stability ≥5 years is achievable under these conditions . For short-term use (weeks), room temperature is permissible if humidity is controlled (<30% RH). Always use inert atmospheres (N/Ar) during weighing to avoid moisture absorption .

Advanced Research Questions

Q. How does the SN1 reactivity of the benzylic chloromethyl group influence derivatization strategies for 4-(chloromethyl)aniline hydrochloride?

- Methodological Answer : The chloromethyl group undergoes SN1 substitution via a resonance-stabilized carbocation intermediate, enabling reactions with nucleophiles (e.g., amines, thiols). For example, in synthesizing sulfonamide derivatives, react with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base . Kinetic studies (e.g., using -NMR) can track carbocation formation rates, while steric effects from the para-amine group may slow reactivity compared to meta-isomers .

Q. What strategies resolve contradictions in reported stability data for 4-(chloromethyl)aniline hydrochloride under varying pH and temperature?

- Methodological Answer : Replicate stability studies under controlled conditions:

- pH : Test aqueous solutions at pH 2–12 (adjusted with HCl/NaOH). Monitor degradation via HPLC; acidic conditions (pH <4) typically stabilize the compound, while alkaline media accelerate hydrolysis .

- Temperature : Conduct accelerated stability testing (40–60°C) and extrapolate degradation kinetics using the Arrhenius equation. Compare with long-term storage data (-20°C) to validate models .

Q. How does the para-substitution of the chloromethyl group affect reactivity compared to ortho- or meta-isomers?

- Methodological Answer : Para-substitution minimizes steric hindrance, enhancing accessibility for nucleophilic attacks. Compare reaction rates with 3-(chloromethyl)aniline hydrochloride using competition experiments (e.g., with piperidine in ethanol). Quantify products via GC-MS. Para-isomers often show higher yields in SN1 reactions due to favorable carbocation delocalization .

Q. What are the challenges in characterizing reactive intermediates during 4-(chloromethyl)aniline hydrochloride derivatization?

- Methodological Answer : Short-lived intermediates (e.g., carbocations) require low-temperature trapping (-78°C in THF/dichloromethane). Use time-resolved FTIR or cryogenic NMR to capture transient species. For azaxylylene intermediates generated via HCl elimination, employ in situ UV/Vis spectroscopy (λmax ~300–400 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points and solubility profiles of 4-(chloromethyl)aniline hydrochloride?

- Methodological Answer : Variations may arise from polymorphic forms or hydration states. Characterize batches via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Solubility contradictions (e.g., in water vs. ethanol) can be resolved by standardizing solvent purity (HPLC-grade) and temperature (25°C ±0.1) during testing .

Safety and Compliance

Q. What safety protocols are critical when handling 4-(chloromethyl)aniline hydrochloride in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.